molecular formula C14H26N2O3 B6172202 tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2445790-51-0

tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

Cat. No. B6172202
CAS RN: 2445790-51-0
M. Wt: 270.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate, or TBNA-MC, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. TBNA-MC is a versatile reagent with a wide variety of applications in the synthesis of organic compounds. TBNA-MC is a key intermediate in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. TBNA-MC is also used in the synthesis of polymers, surfactants, and other materials.

Mechanism of Action

TBNA-MC acts as a nucleophile in the reaction, attacking the electrophilic carbon of the carbamate. This reaction produces a tetrahedral intermediate, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
TBNA-MC is used in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. These drugs have a wide range of biochemical and physiological effects, depending on the specific drug. For example, antifungal agents are used to treat fungal infections, antiviral agents are used to treat viral infections, and anti-inflammatory agents are used to reduce inflammation and swelling.

Advantages and Limitations for Lab Experiments

TBNA-MC is a versatile reagent with a wide variety of applications in the synthesis of organic compounds. It is a relatively inexpensive reagent and is easy to use in laboratory experiments. However, it is important to note that TBNA-MC is a hazardous material and should be handled with care. Additionally, TBNA-MC is not suitable for use in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Future Directions

Include the development of new synthesis methods for TBNA-MC, the development of new applications for TBNA-MC, and the development of new compounds that can be synthesized using TBNA-MC. Additionally, further research is needed to explore the biochemical and physiological effects of compounds synthesized using TBNA-MC. Finally, further research is needed to explore the potential toxicity of TBNA-MC and its derivatives.

Synthesis Methods

TBNA-MC is synthesized by the reaction of tert-butyl alcohol and N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and the product is isolated by precipitation.

Scientific Research Applications

TBNA-MC is widely used in scientific research, particularly in the synthesis of organic compounds. It is used in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. TBNA-MC is also used in the synthesis of polymers, surfactants, and other materials. Additionally, TBNA-MC is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves the protection of the amine group, followed by the formation of the spirocyclic ring and subsequent deprotection of the amine group. The final step involves the carbamation of the deprotected amine group with tert-butyl chloroformate.", "Starting Materials": [ "2-amino-6-oxaspiro[3.5]nonane", "tert-butyl chloroformate", "N,N-diisopropylethylamine", "methyl chloroformate", "triethylamine", "dichloromethane", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group with methyl chloroformate and triethylamine in dichloromethane", "Formation of the spirocyclic ring by reaction of the protected amine with 2-amino-6-oxaspiro[3.5]nonane in the presence of N,N-diisopropylethylamine in dichloromethane", "Deprotection of the amine group by treatment with methanol and sodium bicarbonate in water", "Carbamation of the deprotected amine group with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine in dichloromethane" ] }

CAS RN

2445790-51-0

Product Name

tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

Molecular Formula

C14H26N2O3

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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